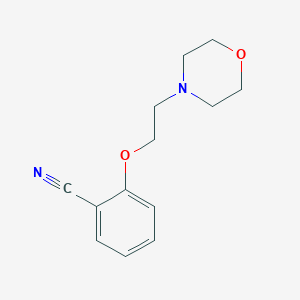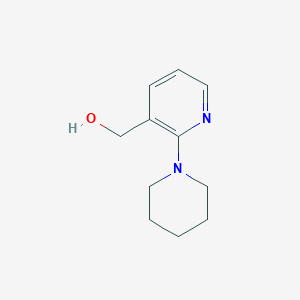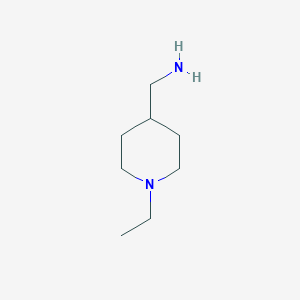
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine: is a chemical compound with the molecular formula C10H13NO2 and a molecular weight of 179.22 g/mol.
Preparation Methods
Synthetic Routes and Reaction Conditions: A practical preparative method for the key intermediate, 3-oxo-3,4-dihydro-2H-1,5-benzodioxepin, involves the Thorpe cyclization of 1,2-di(cyanomethoxy)benzene, which affords an enamino nitrile. This intermediate is then hydrolyzed to the ketone in acceptable overall yield .
Industrial Production Methods: While specific industrial production methods for 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine are not widely documented, the synthesis typically involves standard organic synthesis techniques, including cyclization and hydrolysis reactions .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the amine group, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Corresponding alcohols or amines.
Substitution: Alkylated or acylated derivatives.
Scientific Research Applications
Chemistry: The compound is used as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals .
Medicine: Research indicates its potential use in developing new therapeutic agents, especially those targeting the β-adrenergic system .
Industry: The compound is used in the production of dyes and other industrial chemicals .
Mechanism of Action
The compound exerts its effects primarily through its interaction with β-adrenergic receptors. It acts as a β-adrenergic stimulant, which means it can mimic the action of adrenaline and noradrenaline, leading to increased heart rate and bronchodilation . The molecular targets include β-adrenergic receptors, and the pathways involved are related to the activation of adenylate cyclase and the subsequent increase in cyclic AMP levels .
Comparison with Similar Compounds
- 3,4-dihydro-2H-1,5-benzodioxepin-7-amine
- 3,4-dihydro-2H-1,5-benzodioxepin-7-carboxylic acid
- 2H-1,5-benzodioxepin, 3,4-dihydro-
Uniqueness: 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine is unique due to its specific β-adrenergic stimulant activity, which is not commonly observed in other similar compounds . This makes it particularly valuable in the development of new therapeutic agents targeting the β-adrenergic system .
Properties
IUPAC Name |
3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2/c11-7-8-2-3-9-10(6-8)13-5-1-4-12-9/h2-3,6H,1,4-5,7,11H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCHQABHXBPYZCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(C=C(C=C2)CN)OC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10383614 |
Source


|
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.22 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23475-00-5 |
Source


|
| Record name | 3,4-dihydro-2H-1,5-benzodioxepin-7-ylmethylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10383614 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
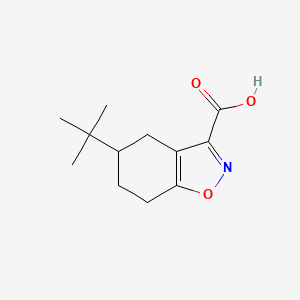

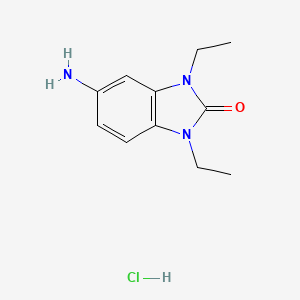

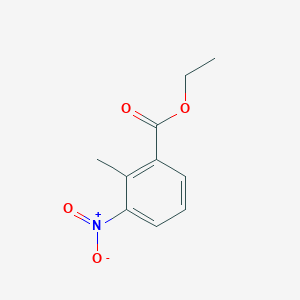

![[5-(3-Amino-4-methylphenyl)furan-2-yl]methanol](/img/structure/B1306133.png)

